

Technical Support Center: Refining the 1A09 (PDB ID: 1IA9) Crystal Structure

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Compound of Interest

Compound Name: 1-A09

Cat. No.: B1674139

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This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working on refining the crystal structure of the atypical protein kinase domain of the TRP Ca-channel (PDB ID: 1IA9, originally deposited at 2.00 Å resolution) or similar proteins. The focus is on improving diffraction resolution and overcoming common challenges in crystallographic refinement.

Frequently Asked Questions (FAQs)

Q1: What are the key experimental parameters of the original 1IA9 structure?

A: The crystal structure of the atypical protein kinase domain of a TRP Ca-channel (1IA9) was determined by X-ray diffraction to a resolution of 2.00 Å.^[1] Understanding the original experimental conditions is crucial for designing new refinement strategies. Key data from the deposition are summarized below.

Table 1: Summary of 1IA9 Crystallographic Data^{[1][2][3][4]}

Parameter	Value
PDB ID	1IA9
Method	X-Ray Diffraction
Resolution	2.00 Å
Space Group	P 21 21 21
Unit Cell (a, b, c)	51.9 Å, 66.0 Å, 74.1 Å
Unit Cell (α , β , γ)	90°, 90°, 90°
R-Value Work	0.240
R-Value Free	0.294
Crystallization Details	0.1 M Acetate (pH 4.6), 2 M NaFormate at 4°C
Cryoprotectant	Soaked in 10% PEG400, 10% Glycerol

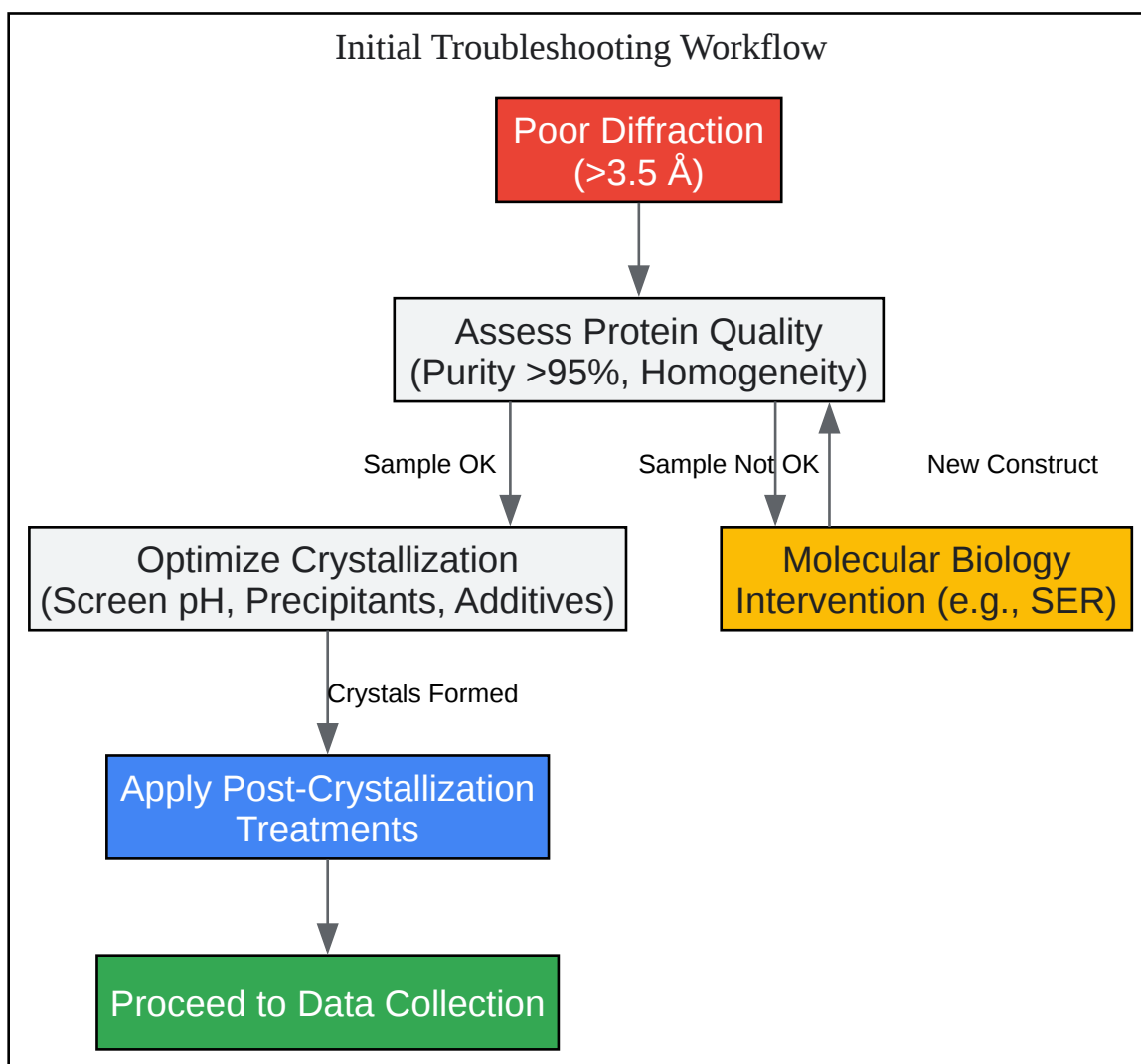
Q2: My initial crystals diffract poorly (>3.5 Å). What are the most common causes and how can I troubleshoot this?

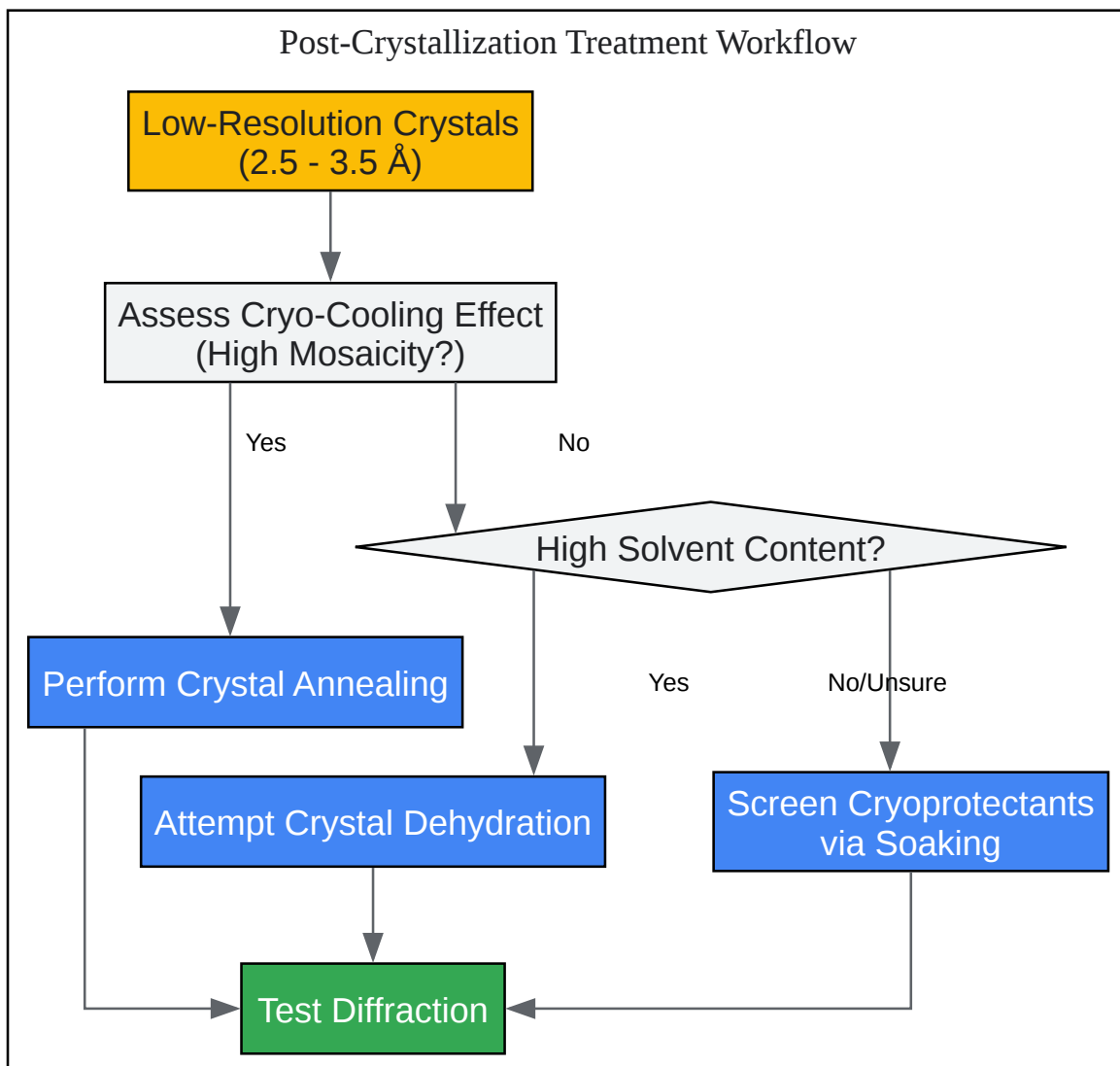
A: Poor initial diffraction is a frequent bottleneck and often stems from issues with the protein sample itself or suboptimal crystallization conditions.^[5] Before attempting advanced refinement, it is essential to address these fundamentals.

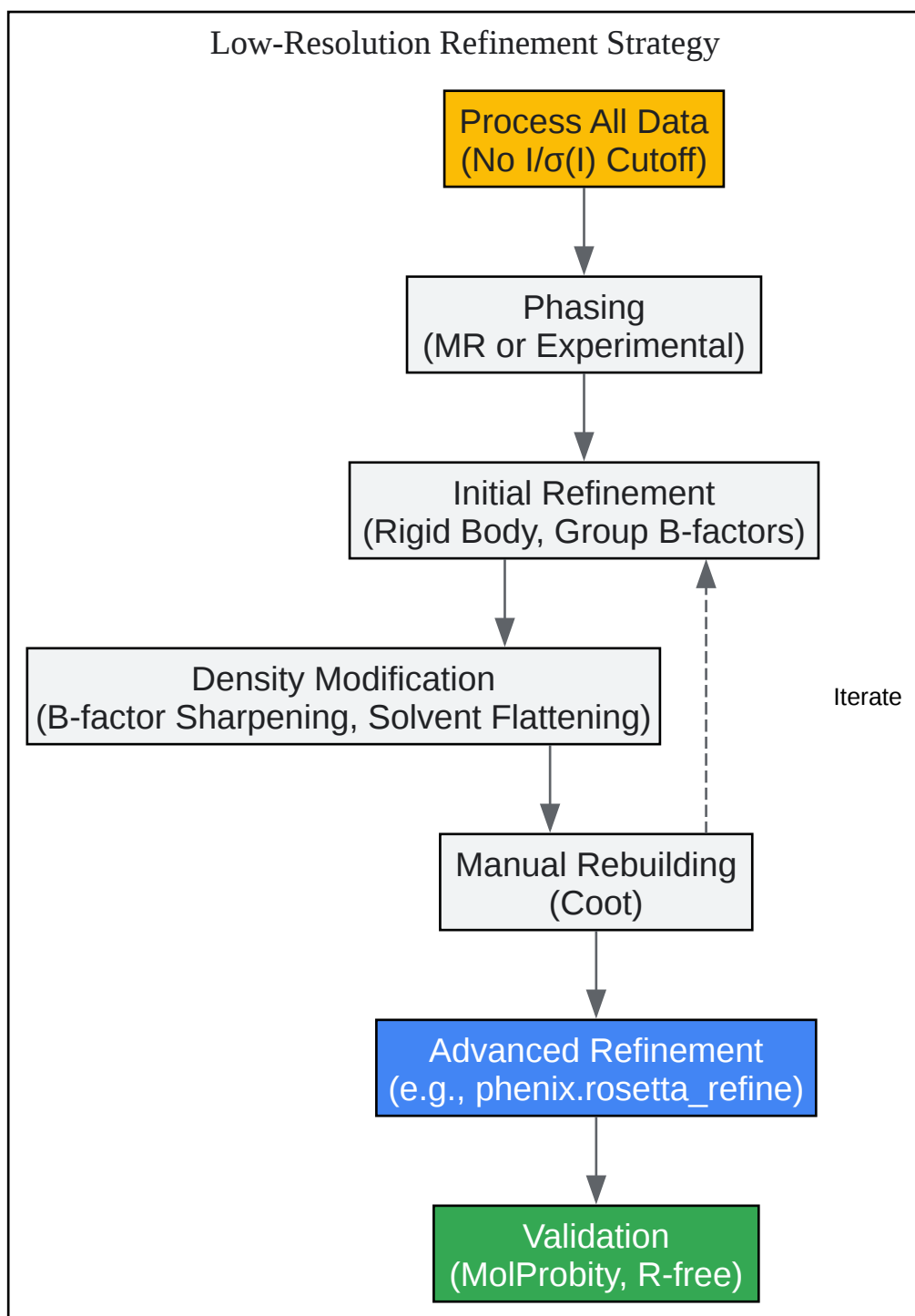
- **Protein Purity and Homogeneity:** Ensure the protein sample is >95% pure and monodisperse.^[6] Impurities or protein aggregates can disrupt the formation of an ordered crystal lattice.
- **Conformational Flexibility:** Proteins with highly flexible loops or termini often fail to form stable crystal lattices.^[7] Consider surface entropy reduction (SER) by mutating high-entropy residues (e.g., Lys, Glu) to Alanine to promote better crystal contacts.^[7]
- **Crystallization Conditions:** Systematically screen and optimize crystallization parameters such as precipitant concentration, pH, and temperature. The use of additive screens can also

be highly effective in discovering conditions that yield better-ordered crystals.^[6]

Below is a workflow to diagnose and address poor initial diffraction.







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